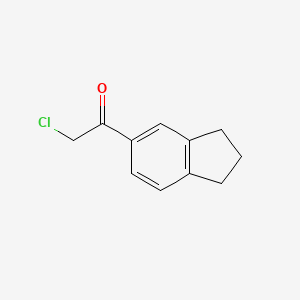

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone

CAS No.: 41202-24-8

Cat. No.: VC2346041

Molecular Formula: C11H11ClO

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41202-24-8 |

|---|---|

| Molecular Formula | C11H11ClO |

| Molecular Weight | 194.66 g/mol |

| IUPAC Name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone |

| Standard InChI | InChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 |

| Standard InChI Key | OJAALMGLOFSSHR-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1)C=C(C=C2)C(=O)CCl |

| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)C(=O)CCl |

Introduction

Chemical Identity and Structure

Basic Identification

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone belongs to the class of ketones characterized by the presence of a carbonyl group (C=O) attached to the indene moiety. The compound's structure consists of a bicyclic framework typical of indenes with a chloroacetyl group at the 5-position. This structural arrangement contributes to its unique chemical properties and reactivity patterns.

Chemical Identifiers

The compound is registered in chemical databases with several standardized identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 41202-24-8 |

| Molecular Formula | C₁₁H₁₁ClO |

| Molecular Weight | 194.66 g/mol |

| SMILES | C1CC2=C(C1)C=C(C=C2)C(=O)CCl |

| InChI | InChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 |

| InChIKey | OJAALMGLOFSSHR-UHFFFAOYSA-N |

These identifiers facilitate the compound's cataloging and retrieval in chemical databases and literature searches .

Physicochemical Properties

Physical Properties

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone exhibits several distinctive physical characteristics that influence its behavior in various research applications:

| Property | Value |

|---|---|

| Density | 1.205 g/cm³ |

| Boiling Point | 335.7°C at 760 mmHg |

| Flash Point | 166.6°C |

| Exact Mass | 194.05000 |

| PSA | 17.07000 |

| LogP | 2.59680 |

| Index of Refraction | 1.574 |

These physical properties suggest moderate lipophilicity (LogP value) and thermal stability, as evidenced by the high boiling and flash points .

Spectroscopic Properties

The compound's mass spectrometric behavior has been characterized through predicted Collision Cross Section (CCS) values for various adducts, providing valuable information for analytical identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 195.05712 | 139.0 |

| [M+Na]+ | 217.03906 | 152.1 |

| [M+NH4]+ | 212.08366 | 149.2 |

| [M+K]+ | 233.01300 | 146.0 |

| [M-H]- | 193.04256 | 141.5 |

| [M+Na-2H]- | 215.02451 | 144.9 |

| [M]+ | 194.04929 | 141.8 |

| [M]- | 194.05039 | 141.8 |

These spectroscopic parameters are crucial for identification and purity assessment in analytical chemistry contexts .

Synthetic Approaches and Chemical Reactivity

Synthesis Methods

The synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone typically involves complex organic chemistry techniques and requires specific reagents and catalysts to achieve the desired structure with high purity. Common synthetic approaches might include:

-

Friedel-Crafts acylation of the indene scaffold with chloroacetyl chloride

-

Direct chlorination of appropriate precursor ketones

-

Selective functionalization of the indene core

Historical synthesis methods have been documented in literature dating back to Pfleger and Rauer's work published in Chemische Berichte (1957) .

Chemical Reactivity

The reactivity profile of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone is primarily determined by its functional groups:

-

The chloromethyl ketone group serves as an electrophilic center, susceptible to nucleophilic substitution reactions

-

The carbonyl functionality can undergo typical ketone transformations, including reduction to the corresponding alcohol (2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol)

-

The aromatic system of the indene scaffold can participate in electrophilic aromatic substitution reactions

These reactive sites enable diverse chemical transformations, making the compound valuable in organic synthesis applications.

Research Applications

Synthetic Building Block

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone serves as a versatile building block in organic synthesis due to its functionalized structure that allows for selective modifications and incorporation into more complex molecular frameworks. Key applications include:

-

Precursor for pharmaceutical intermediates, particularly in heterocyclic chemistry

-

Component in the synthesis of bioactive compounds with potential therapeutic properties

-

Starting material for specialty chemicals requiring the indene scaffold

Pharmaceutical Research Context

In pharmaceutical research, compounds containing the indene scaffold have shown various biological activities. While 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone itself is primarily used as a synthetic intermediate, its derivatives have been explored in various biomedical contexts. For example, related indene-containing structures appear in research focused on compounds like PF-6870961, a major hydroxy metabolite investigated in pharmaceutical studies .

In another study, derivatives containing the 2,3-dihydro-1H-inden-5-yl moiety, such as 1-(4-benzhydrylpiperazin-1-yl)-2-(2,3-dihydro-1H-inden-5-ylamino)ethanone, have demonstrated anticonvulsant activity .

| Manufacturer | Product Number | Packaging | Price (Currency) | Reference Date |

|---|---|---|---|---|

| AK Scientific | 2868CN | 100mg | $220 | December 2021 |

| Matrix Scientific | 184610 | 0.500g | $320 | December 2021 |

| Matrix Scientific | 184610 | 1g | $400 | December 2021 |

| Matrix Scientific | 184610 | 5g | $1,200 | December 2021 |

| American Custom Chemicals | HCH0055334 | 1g | $910.76 | December 2021 |

| CymitQuimica | 3D-RBA20224 | 50mg | €453.00 | February 2019 |

| CymitQuimica | 3D-RBA20224 | 500mg | €1,066.00 | February 2019 |

This pricing information indicates that the compound is a specialty chemical with relatively high production costs, reflecting its niche applications in research settings .

Related Compounds and Structural Analogs

Structural Analogs

Several compounds structurally related to 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone have been documented:

-

1-(2,3-dihydro-1H-inden-5-yl)ethanone (CAS: 4228-10-8) - The non-chlorinated analog

-

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: N/A) - The reduced alcohol derivative

-

3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS: 39105-39-0) - The homologated analog with an additional methylene group

-

2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 852840-44-9) - A complex derivative incorporating a pyrrole moiety

-

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol - A structurally related compound with different substitution pattern

These related compounds provide a broader context for understanding the chemical space surrounding the target molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume